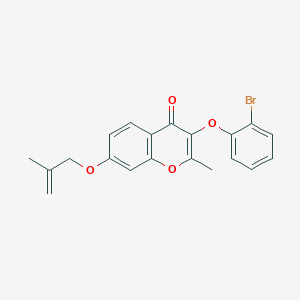

3-(2-bromophenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-bromophenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H17BrO4 and its molecular weight is 401.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(2-bromophenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one, also referred to as a derivative of chromen, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H19BrO5

- Molecular Weight : 405.196 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 546.6 °C

- LogP : 4.35

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromophenoxy group enhances its pharmacological properties by improving binding affinity and selectivity towards specific targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation, leading to reduced tumor growth.

- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that derivatives of chromen compounds exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative activity of several derivatives on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in Table 1 below.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| PIB-SO | HT-29 | 12.5 |

| PPB-SO | M21 | 15.0 |

| Compound X | MCF7 | 10.0 |

Table 1: Evaluation of Antiproliferative Activity on Various Cancer Cell Lines .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Study on Antiproliferative Effects

A detailed investigation into the antiproliferative effects of chromen derivatives highlighted that this compound significantly inhibited cell growth in multiple cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment, confirming its potential as an anticancer agent .

Mechanism Elucidation

Further research focused on elucidating the mechanism by which this compound exerts its effects. Using techniques such as surface plasmon resonance and isothermal titration calorimetry, researchers assessed the binding interactions between the compound and target proteins, revealing insights into its pharmacodynamics .

科学的研究の応用

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of chromenones exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(2-bromophenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

In a comparative study, several chromenone derivatives were tested for their antimicrobial activity using disk diffusion methods. The results indicated that the compound exhibited an inhibition zone comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results showed that it effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Case Study: Oxidative Stress Protection

A study involving cellular models demonstrated that treatment with this compound significantly reduced oxidative damage in neuronal cells exposed to oxidative stressors. This suggests its potential role in neuroprotection .

Biological Research Applications

1. Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Study: Cytochrome P450 Inhibition

In vitro studies revealed that the compound inhibited CYP3A4, an enzyme responsible for metabolizing approximately half of all drugs on the market. This inhibition could have significant implications for drug interactions and pharmacokinetics .

2. Cancer Research

Preliminary investigations have suggested that this compound may possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .

Case Study: Apoptosis Induction

A recent study on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as a therapeutic agent in cancer treatment .

特性

IUPAC Name |

3-(2-bromophenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO4/c1-12(2)11-23-14-8-9-15-18(10-14)24-13(3)20(19(15)22)25-17-7-5-4-6-16(17)21/h4-10H,1,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQNCESVEGNJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。